Cas no 116310-05-5 (Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester)
![Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester structure](https://fr.kuujia.com/scimg/cas/116310-05-5x500.png)
116310-05-5 structure
Nom du produit:Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,3,4,5-trihydroxy-,(2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
- Benzoic acid,3,4,5-trihydroxy-,(2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-
- Benzoic acid,3,4,5-trihydroxy-,(2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy
- oolongtheanine
- 3H-Cyclopenta[b]benzofuran, benzoic acid deriv.
- Benzoicacid, 3,4,5-trihydroxy-,2-[1-(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
- Oolongtheanin
- Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
-
- Piscine à noyau: 1S/C36H28O17/c37-12-3-18(39)14-7-23(44)32(50-24(14)5-12)17-10-27(45)36(49)29(17)28-16(8-22(43)31(47)34(28)53-36)33-26(9-15-19(40)4-13(38)6-25(15)51-33)52-35(48)11-1-20(41)30(46)21(42)2-11/h1-6,8,10,23,26,29,32-33,37-44,46-47,49H,7,9H2/t23-,26-,29?,32-,33-,36?/m1/s1
- La clé Inchi: BEHKEBMWHIDHDT-ZTSGSCMSSA-N
- Sourire: C(O[C@@H]1CC2=C(O)C=C(O)C=C2O[C@@H]1C1=C2C(=C(O)C(O)=C1)OC1(O)C(=O)C=C([C@H]3OC4=CC(O)=CC(O)=C4C[C@H]3O)C12)(=O)C1=CC(O)=C(O)C(O)=C1
Propriétés calculées
- Qualité précise: 732.13264942g/mol
- Masse isotopique unique: 732.13264942g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 11
- Nombre de récepteurs de liaison hydrogène: 17
- Comptage des atomes lourds: 53
- Nombre de liaisons rotatives: 5
- Complexité: 1430
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.5
- Surface topologique des pôles: 294Ų
Propriétés expérimentales
- Le PSA: 293.59000
- Le LogP: 1.97710
Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester Littérature connexe
-
Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
-
James Warren Drynan,Michael N. Clifford,Jacek Obuchowicz,Nikolai Kuhnert Nat. Prod. Rep. 2010 27 417
116310-05-5 (Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-[1-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3a,8b-dihydro-3a,5,6-trihydroxy-3-oxo-3H-cyclopenta[b]benzofuran-8-yl]-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester) Produits connexes
- 2097941-43-8(1-(3-fluorophenyl)-N-(2E)-3-(methylsulfamoyl)prop-2-en-1-yl-5-oxopyrrolidine-3-carboxamide)
- 1049748-69-7(2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride)
- 2229261-75-8(1-amino-3-(1-ethyl-2,3-dihydro-1H-indol-5-yl)propan-2-ol)
- 2137715-54-7(Isothiazole, 5-iodo-3-methoxy-)
- 1261919-52-1(5-(3-Methylphenyl)-3-trifluoromethylphenol)
- 63909-55-7(Diethyl 2-Bromobenzylphosphonate)
- 1359702-68-3(2-bromo-1,2,4triazolo1,5-apyrazine)
- 55776-82-4(2-(3,4-Dimethylphenyl)-3-methylbutanoic acid)
- 2228094-71-9((5-methyl-1H-pyrazol-3-yl)methyl sulfamate)
- 2034227-32-0(1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one)
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

江苏科伦多食品配料有限公司
Membre gold
Fournisseur de Chine
Réactif

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
